Cabergoline-d6 chemical properties and structure
Cabergoline-d6 chemical properties and structure
An In-depth Technical Guide to Cabergoline-d6: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Cabergoline-d6. It is intended for researchers, scientists, and professionals in drug development who are utilizing this stable isotope-labeled compound.
Chemical Properties
Cabergoline-d6 is the deuterated form of Cabergoline, a potent dopamine D2 receptor agonist.[1] The incorporation of six deuterium atoms makes it an ideal internal standard for the quantification of Cabergoline in biological matrices using mass spectrometry.[2] Stable isotope labeling with deuterium can sometimes influence the pharmacokinetic and metabolic profiles of drugs, a factor to consider in experimental design.[1]
The key chemical and physical properties of Cabergoline-d6 are summarized in the table below.
| Property | Value | Reference |
| Formal Name | N-[3-((dimethyl-d3)amino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propen-1-yl)-ergoline-8β-carboxamide | [2] |
| CAS Number | 2738376-76-4 | [1][2] |
| Molecular Formula | C₂₆H₃₁D₆N₅O₂ | [2] |
| Molecular Weight | 457.6 g/mol | [2] |
| Appearance | Off-white Hygroscopic Solid | [3] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [2] |
| Solubility | Soluble in Acetonitrile and DMSO | [2] |
| Storage Conditions | -20°C | [2] |
| Stability | ≥ 2 years | [2] |
Chemical Structure
Cabergoline-d6 shares the same core ergoline structure as its non-deuterated counterpart. The six deuterium atoms are located on the two methyl groups of the dimethylamino moiety.
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SMILES: O=C(NCC)N(CCCN(C([2H])([2H])[2H])C([2H])([2H])[2H])C([C@H]1CN(CC=C)[C@@]2([H])--INVALID-LINK--=CNC4=CC=C3)([H])C1)=O[2]
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InChI Key: KORNTPPJEAJQIU-QYFGKBEYSA-N[2]
Mechanism of Action and Signaling Pathway
As a stable isotope-labeled analog, Cabergoline-d6 is expected to exhibit the same mechanism of action as Cabergoline. Cabergoline is a long-acting dopamine receptor agonist with a high affinity for D2 receptors.[4][5][6] It also shows affinity for D3 and 5-HT2B receptors.[1] In the anterior pituitary gland, dopamine acts as an inhibitor of prolactin secretion.[7] By stimulating the D2 receptors on pituitary lactotrophs, Cabergoline mimics the action of dopamine, leading to a potent and sustained inhibition of prolactin release.[4][8]
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that is associated with an inhibitory G-protein (Gαi).[5] Upon agonist binding, the Gαi subunit inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the prolactin-lowering effects of Cabergoline.[6]
Experimental Protocols
The primary application of Cabergoline-d6 is as an internal standard for the quantification of Cabergoline in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2] Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise measurement of the analyte.
Representative LC-MS/MS Method for Cabergoline Quantification
Below is a detailed methodology adapted from validated methods for the analysis of Cabergoline in human plasma, where Cabergoline-d6 serves as the internal standard (IS).[9][10]
1. Sample Preparation (Liquid-Liquid Extraction):
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To 500 µL of human plasma in a polypropylene tube, add 50 µL of Cabergoline-d6 working solution (as internal standard).
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Vortex the mixture for 30 seconds.
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Add 2.5 mL of diethyl ether as the extraction solvent.
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Vortex vigorously for 5 minutes.
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Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. Chromatographic Conditions:
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HPLC System: A system capable of gradient or isocratic elution.
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Column: A reversed-phase C18 column (e.g., 50 mm x 4.6 mm, 5 µm).
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Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate). A typical composition could be Acetonitrile:Water:Ammonium Acetate buffer (50:40:10, v/v/v).[11]
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Flow Rate: 1.0 mL/min.[11]
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Injection Volume: 10 µL.
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Column Temperature: 40°C.
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Autosampler Temperature: 4°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Positive mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions (example):
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Ion Source Parameters: Optimized settings for ion spray voltage, source temperature, nebulizer gas, and curtain gas.
4. Data Analysis:
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Quantification is performed by calculating the peak area ratio of the analyte (Cabergoline) to the internal standard (Cabergoline-d6).
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A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of serially diluted calibration standards.
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The concentration of Cabergoline in the unknown samples is then determined by interpolation from this calibration curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cabergoline D6 - Daicel Pharma Standards [dev.daicelpharmastandards.com]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cabergoline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 8. mims.com [mims.com]
- 9. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
